molecular formula C17H11FN4O2 B2413117 6-fluoro-1-methyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one CAS No. 1207024-75-6

6-fluoro-1-methyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

Cat. No. B2413117
CAS RN: 1207024-75-6
M. Wt: 322.299
InChI Key: BGDADERXAKAXMH-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-3-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

  • Antimicrobial and Antiviral Potential :

    • A compound related to the specified chemical showed potential as an antimicrobial and antiviral drug, as indicated by its molecular and crystal structures, and predicted biological activity through molecular docking (Vaksler et al., 2023).
  • Inhibitory Properties :

    • Research on related compounds has identified them as inhibitors of specific receptors, which are critical for understanding their potential applications in treating various conditions (Bonafoux et al., 2009).
  • Synthesis and Biological Evaluation :

    • Quinolines, which are structurally related to the specified compound, have been synthesized and evaluated for their antimicrobial activity against various bacterial strains (Faldu et al., 2014).
  • Self-Assembly in Coordination Polymers :

    • Studies have explored the synthesis of new ligands related to the specified chemical and their self-assembly with metal ions to form coordination polymers. These polymers have potential applications in the construction of porous materials (Wu et al., 2017).
  • Antitumor Activity :

    • Compounds structurally related to the specified chemical have been synthesized and evaluated for their antitumor activities, showing significant potential against cancer cell lines (Guoqianga, 2012).
  • Antibacterial Activity :

    • Research on similar compounds has demonstrated their potent antibacterial activity, highlighting their potential as therapeutic agents (Joshi et al., 2011).

properties

IUPAC Name

6-fluoro-1-methyl-3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN4O2/c1-22-9-13(15(23)12-7-11(18)4-5-14(12)22)17-20-16(21-24-17)10-3-2-6-19-8-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDADERXAKAXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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